molecular formula C9H13Li3N3O12P3 B13891853 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

Cat. No.: B13891853
M. Wt: 469.0 g/mol
InChI Key: RJTMIBUIHJOWRZ-UHFFFAOYSA-K
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Description

2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt is a synthetic nucleoside analog. It is composed of a cytidine base attached to a deoxyribose sugar, which is further linked to a triphosphate group. This compound is primarily used in biochemical research, particularly in the study of DNA synthesis and antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt involves multiple steps. Initially, 2’,3’-Dideoxycytidine is synthesized through the selective removal of hydroxyl groups from cytidine. This is followed by the phosphorylation of the 5’ position to introduce the triphosphate group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt primarily undergoes substitution reactions. It can also participate in phosphorylation and dephosphorylation reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorylated derivatives and dephosphorylated nucleosides .

Scientific Research Applications

2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting DNA polymerase I-catalyzed chain elongation. It gets incorporated into the growing DNA strand, causing premature termination of DNA synthesis. This mechanism is particularly useful in antiviral therapies, where it prevents the replication of viral DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt is unique due to its specific inhibition of DNA polymerase I and its trilithium salt form, which enhances its stability and solubility in aqueous solutions .

Properties

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

IUPAC Name

trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

RJTMIBUIHJOWRZ-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

Origin of Product

United States

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